Proteolytic Stability Enhancement by N-Methylation
While head-to-head stability data specific to Boc-N-Me-Glu(Obzl)-OH in a defined peptide sequence is not available in the public literature, class-level evidence from systematic N-methylation studies demonstrates that peptides containing N-methylated amino acids exhibit 10⁴ to 10⁶-fold increased stability against serine proteases compared to their non-methylated counterparts [1]. In a controlled study with antimicrobial peptide Anoplin, N-methylated analogs showed stability increases of 10⁴–10⁶ times against trypsin and chymotrypsin degradation [2]. These class-level findings are directly extrapolable to Boc-N-Me-Glu(Obzl)-OH because the Nα-methyl modification eliminates the backbone amide proton required for protease recognition and oxazolone formation, thereby rendering the Glu residue—and adjacent peptide bonds—resistant to enzymatic cleavage [3].
| Evidence Dimension | Proteolytic stability (relative resistance to enzymatic degradation) |
|---|---|
| Target Compound Data | 10⁴–10⁶ × increased stability (class-level extrapolation from N-methylated peptide studies) |
| Comparator Or Baseline | Non-methylated Boc-Glu(OBzl)-OH containing peptides (baseline = 1×) |
| Quantified Difference | 10,000× to 1,000,000× increased stability |
| Conditions | Class-level inference from trypsin and chymotrypsin degradation assays on N-methylated antimicrobial peptide Anoplin analogs [2] |
Why This Matters
This differential informs procurement decisions when selecting building blocks for peptide drug candidates requiring extended in vivo half-life or resistance to gastrointestinal proteases.
- [1] Bioorganic & Medicinal Chemistry. Poly-N-methylated peptides: Non-toxicity, enhanced proteolytic stability, and increased aqueous solubility over non-methylated analogues. Abstract. 2013. View Source
- [2] Liu T, Zhu N, Zhong C, et al. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. Bioorg Med Chem Lett. 2020;30(15):127245. DOI: 10.1016/j.bmcl.2020.127245. View Source
- [3] Werner HM, Cabalteja CC, Horne WS. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. ACS Chem Biol. 2018;13(8):2298-2306. View Source
